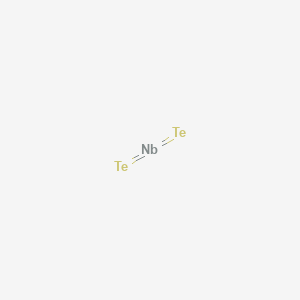
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate, also known as HPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPA is a derivative of pyrrolidinone and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is not fully understood, but it is believed to act through a variety of pathways. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various tissues. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been shown to have antioxidant properties, protecting cells from oxidative stress and damage. In addition, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been shown to have neuroprotective properties, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate is also relatively non-toxic and has been shown to be well-tolerated in animal studies. However, 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Direcciones Futuras
There are several future directions for research on 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate. One area of interest is the potential use of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate and its potential interactions with other compounds in complex biological systems.
Métodos De Síntesis
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate can be synthesized through a variety of methods, including the reaction of p-hydroxyphenylacetic acid with pyrrolidinone in the presence of a catalyst. Other methods include the reaction of 4-hydroxybenzaldehyde with pyrrolidinone and acetic anhydride.
Aplicaciones Científicas De Investigación
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. 1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
14053-16-8 |
|---|---|
Nombre del producto |
1-(p-Hydroxyphenyl)-2-pyrrolidinone acetate |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
[4-(2-oxopyrrolidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)16-11-6-4-10(5-7-11)13-8-2-3-12(13)15/h4-7H,2-3,8H2,1H3 |
Clave InChI |
FPQOGNXITGCHBL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)N2CCCC2=O |
Otros números CAS |
14053-16-8 |
Sinónimos |
1-(p-Acetyloxyphenyl)-2-pyrrolidone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



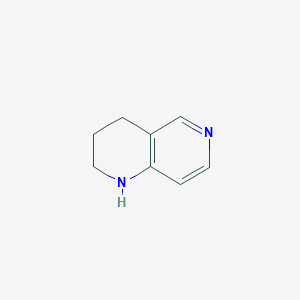
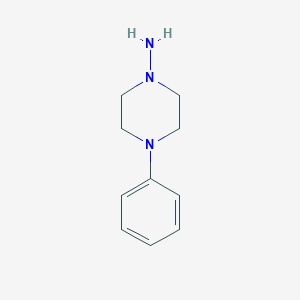

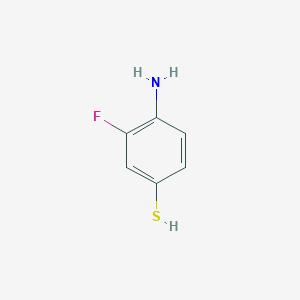
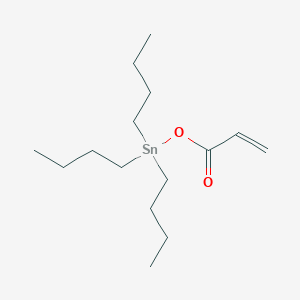
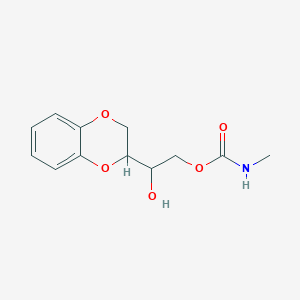
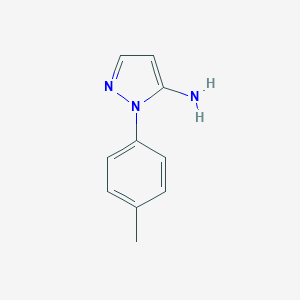


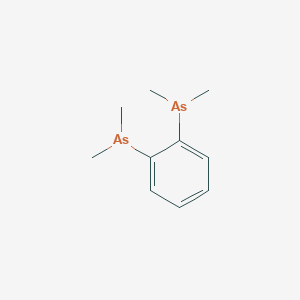
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)


